

# 4-[(Trifluoroacetyl)amino]benzoic acid chemical structure and IUPAC name

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## Compound of Interest

**Compound Name:** 4-[(Trifluoroacetyl)amino]benzoic acid

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An In-depth Technical Guide: **4-[(Trifluoroacetyl)amino]benzoic Acid**

## Abstract

This technical guide provides a comprehensive overview of **4-[(trifluoroacetyl)amino]benzoic acid**, a key synthetic intermediate derived from para-aminobenzoic acid (PABA). This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, and a robust, validated synthetic protocol. Furthermore, it outlines the critical spectroscopic techniques required for its structural elucidation, ensuring scientific integrity and reproducibility. The guide culminates in a discussion of its strategic applications in organic synthesis and pharmaceutical research, highlighting its role as a protected building block for creating complex, biologically active molecules.

## Introduction to a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the modification of simple, biologically relevant scaffolds is a cornerstone of innovation. para-Aminobenzoic acid (PABA), also known as vitamin B10, is one such scaffold. It is an essential nutrient for many microorganisms as a precursor for the biosynthesis of folic acid.<sup>[1][2]</sup> This metabolic role makes PABA and its derivatives a rich source of targets for developing antimicrobial agents.<sup>[1][2]</sup>

The strategic modification of PABA's functional groups—the aromatic amine and the carboxylic acid—unlocks a vast chemical space for drug discovery. One of the most effective strategies for multi-step synthesis is the use of protecting groups to temporarily mask the reactivity of a specific functional group. The trifluoroacetyl group ( $-\text{COCF}_3$ ) is a highly valuable N-protecting group due to its strong electron-withdrawing nature, which significantly decreases the nucleophilicity of the amine. It exhibits high stability under acidic conditions but can be readily cleaved under mild basic conditions (e.g., hydrolysis with  $\text{K}_2\text{CO}_3$  in methanol/water), offering a distinct advantage over other protecting groups.

This guide focuses on **4-[(trifluoroacetyl)amino]benzoic acid**, the N-protected form of PABA. We will explore its synthesis, characterization, and utility, providing the technical detail necessary for its successful application in a research and development setting.

## Chemical Identity and Properties

A precise understanding of a compound's structure and physical characteristics is fundamental to its application.

## Chemical Structure and IUPAC Name

The molecule consists of a benzoic acid core where the amino group at the C4 position is acylated with a trifluoroacetyl group, forming an amide linkage.

- IUPAC Name: 4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid
- Common Synonyms: 4-(Trifluoroacetamido)benzoic acid, N-(4-Carboxyphenyl)-2,2,2-trifluoroacetamide
- CAS Number: 330-24-5

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(Note: The image is a placeholder for the chemical structure diagram.)

## Physicochemical Properties

The key physicochemical properties of **4-[(trifluoroacetyl)amino]benzoic acid** are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>
Molecular Weight	233.15 g/mol
Appearance	White to off-white crystalline solid
Melting Point	260-263 °C
Solubility	Soluble in organic solvents like DMSO, DMF, methanol, and acetone; sparingly soluble in water.
pKa	The carboxylic acid proton is estimated to have a pKa around 3.5-4.5.

## Synthesis and Purification

The synthesis of **4-[(trifluoroacetyl)amino]benzoic acid** is a straightforward and high-yielding acylation reaction. The protocol described below is a self-validating system, culminating in rigorous characterization to confirm the product's identity and purity.

## Synthetic Rationale and Causality

The chosen synthetic route is the N-acylation of 4-aminobenzoic acid.

- Starting Material: 4-Aminobenzoic acid is selected due to its commercial availability and direct structural relationship to the target molecule.[3][4]
- Reagent: Trifluoroacetic anhydride (TFAA) is an ideal acylating agent for this transformation. It is highly reactive, and the only byproduct is trifluoroacetic acid, which is volatile and easily

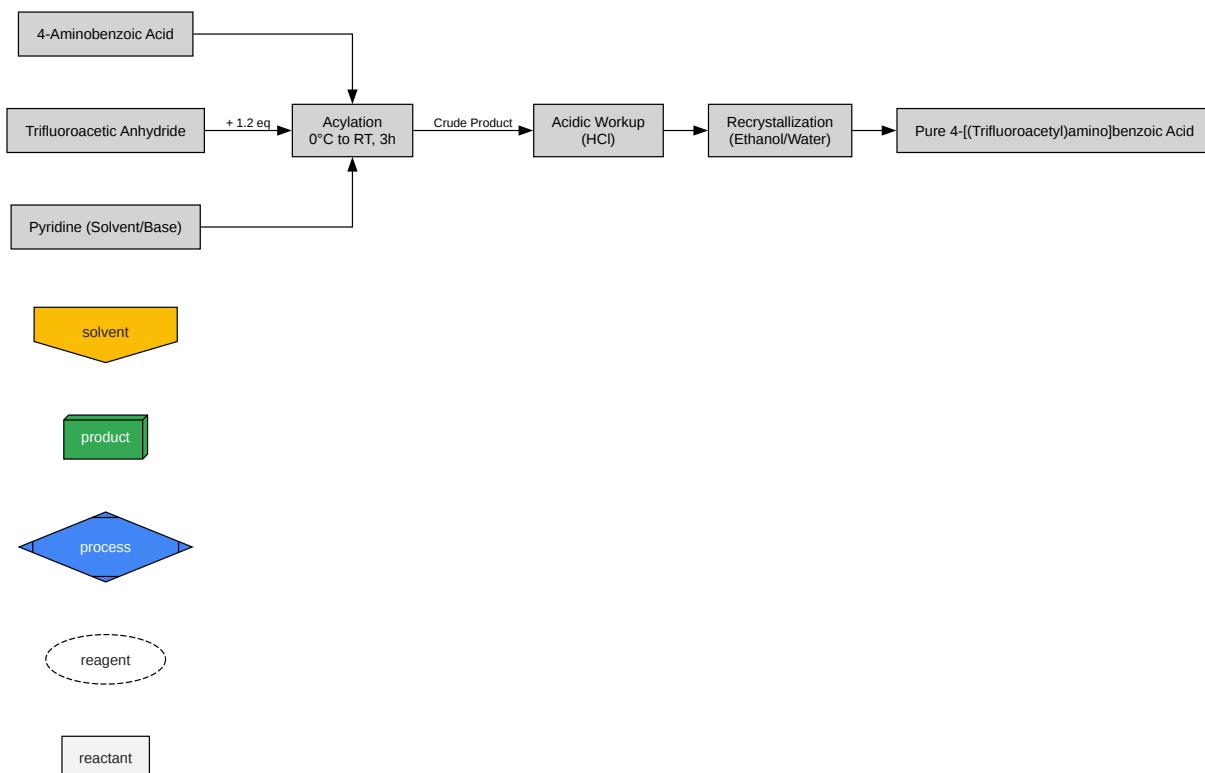
removed during workup. Using a slight excess of TFAA ensures the complete conversion of the starting material.

- Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is suitable for dissolving the starting material. Pyridine is often used as both a solvent and a base to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product.

## Detailed Experimental Protocol

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).
- Dissolution: Add anhydrous pyridine (100 mL). Stir the mixture at room temperature until all solids are dissolved.
- Reaction: Cool the solution to 0 °C using an ice-water bath. Add trifluoroacetic anhydride (12.3 mL, 87.5 mmol, 1.2 equivalents) dropwise over 20 minutes using a syringe. Maintain the temperature at 0 °C during the addition.
- Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Slowly pour the reaction mixture into 400 mL of ice-cold 1M hydrochloric acid (HCl). A white precipitate will form.
- Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL).
- Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure **4-[(trifluoroacetyl)amino]benzoic acid** as a white crystalline solid.
- Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

## Synthetic Workflow Diagram

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Caption: Workflow for the synthesis of **4-[(trifluoroacetyl)amino]benzoic acid**.

## Structural Elucidation and Characterization

Spectroscopic analysis is non-negotiable for verifying the successful synthesis of the target compound. The data presented below serve as a benchmark for researchers to validate their results.

### Protocol: Spectroscopic Sample Preparation

- NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
- IR: Place a small amount of the dry, solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
- MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two downfield signals for the exchangeable amide and acid protons.
  - δ 13.0-12.5 (s, 1H): A very broad singlet corresponding to the carboxylic acid proton (-COOH).
  - δ 11.5-11.2 (s, 1H): A sharp singlet corresponding to the amide proton (-NH-).
  - δ 8.05-7.95 (d, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group.
  - δ 7.85-7.75 (d, 2H): A doublet for the two aromatic protons ortho to the amide group.
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): The carbon spectrum provides a map of the carbon backbone.
  - δ ~167 ppm: Carboxylic acid carbonyl (C=O).

- $\delta \sim 155$  ppm (q): Amide carbonyl (C=O), showing quartet splitting due to coupling with the three fluorine atoms ( $J_{CF} \approx 35$  Hz).
- $\delta \sim 143$  ppm: Aromatic C4 (carbon attached to the amide).
- $\delta \sim 131$  ppm: Aromatic C2/C6 (carbons ortho to the acid).
- $\delta \sim 127$  ppm: Aromatic C1 (carbon attached to the acid).
- $\delta \sim 118$  ppm: Aromatic C3/C5 (carbons ortho to the amide).
- $\delta \sim 116$  ppm (q): Trifluoromethyl carbon (-CF<sub>3</sub>), showing a strong quartet splitting ( $J_{CF} \approx 290$  Hz).
- <sup>19</sup>F NMR (376 MHz, DMSO-d<sub>6</sub>): This is a simple yet powerful technique for confirming the presence of the trifluoroacetyl group.
  - $\delta \sim -74$  ppm (s, 3F): A sharp singlet, confirming the presence of a single CF<sub>3</sub> environment.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-2500 (broad)	O-H Stretch	Carboxylic Acid
~3300 (sharp)	N-H Stretch	Amide
~1710 (strong)	C=O Stretch (Amide I)	Trifluoroacetamide
~1685 (strong)	C=O Stretch	Carboxylic Acid
~1605, ~1540	C=C Stretch / N-H Bend	Aromatic Ring / Amide II
1200-1100 (very strong)	C-F Stretch	Trifluoromethyl Group

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- Method: ESI in negative ion mode (ESI-).
- Expected Ion:  $[M-H]^-$  at  $m/z$  232.0, corresponding to the deprotonated molecule ( $C_9H_5F_3NO_3^-$ ).

## Applications in Research and Drug Development

The utility of **4-[(trifluoroacetyl)amino]benzoic acid** lies in its identity as a protected, yet functionalized, building block.

- Synthetic Intermediate: Its primary application is in multi-step organic synthesis. By protecting the nucleophilic amino group, chemists can perform selective reactions on the carboxylic acid moiety, such as esterification, amide coupling, or reduction, without interference from the amine. Once the desired transformation at the acid site is complete, the trifluoroacetyl group can be selectively removed to reveal the free amine for further functionalization.
- Precursor to Bioactive Molecules: PABA is a known pharmacophore.<sup>[2]</sup> Derivatives of PABA have been investigated for a range of biological activities, including antimicrobial and anticancer properties.<sup>[1][5]</sup> This compound serves as a key starting material for synthesizing novel PABA analogs where modifications are desired at the carboxylic acid position. The trifluoromethyl group itself can enhance properties such as metabolic stability and binding affinity, making this compound a valuable precursor for creating new chemical entities.
- Polymer and Materials Science: Benzoic acid derivatives are often used as monomers in the synthesis of high-performance polymers like aramids. The well-defined reactivity of this molecule makes it a candidate for creating specialized polymers with unique thermal and chemical resistance properties.

## Conclusion

**4-[(Trifluoroacetyl)amino]benzoic acid** is more than a simple derivative; it is a strategic tool for chemical synthesis and drug discovery. Its straightforward, high-yielding synthesis and well-defined reactivity make it an invaluable intermediate. The robust spectroscopic data provided in this guide serve as a reliable standard for its identification and quality control. For researchers aiming to explore the chemical space around the PABA scaffold, this compound offers a

reliable and versatile entry point for the development of novel therapeutics, advanced materials, and complex molecular architectures.

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